molecular formula C7H3ClF6OS B1399829 2-Fluoro-4-(pentafluorosulfur)benzoyl chloride CAS No. 1240256-85-2

2-Fluoro-4-(pentafluorosulfur)benzoyl chloride

Cat. No.: B1399829
CAS No.: 1240256-85-2
M. Wt: 284.61 g/mol
InChI Key: ZJOFYWIDVCEMTP-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzoyl chloride is a chemical compound with the CAS Number: 1240256-85-2 . It has a molecular weight of 284.61 . The IUPAC name for this compound is 2-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzoyl chloride . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClF6OS/c8-7(15)5-2-1-4(3-6(5)9)16(10,11,12,13)14/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . The compound’s molecular weight is 284.61 .

Scientific Research Applications

Synthesis and Chemical Reactivity

One-Step Synthesis of Quinazolinones : Research demonstrates that 2-fluoro substituted benzoyl chlorides, including compounds like 2-Fluoro-4-(pentafluorosulfur)benzoyl chloride, can undergo cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. This process occurs in moderate yields with different combinations of benzoyl chlorides and 2-amino-N-heterocycles. The reaction's products generally precipitate directly from the mixture, often requiring no further purification. Some of the synthesized quinazolinones showed moderate activity against various tumor cell lines, suggesting potential applications in the development of anticancer compounds (Deetz et al., 2001).

Nucleoside Synthesis

Synthesis of Fluorinated Nucleosides : A method has been described for introducing fluorine into nucleosides, which involves the use of 2-fluoro benzoyl chlorides like this compound. In one study, 6-chloropurine riboside was converted to a fluorinated compound in good yield. The process included several steps, involving stannylene complex formation, benzoylation, and reaction with diethylaminosulfur trifluoride (DAST) to yield the 2'-deoxy-2'-fluoroarabinoside. This method showcases the utility of fluorine-containing benzoyl chlorides in synthesizing biologically significant fluorinated compounds, which could have implications in medicinal chemistry and drug development (Maruyama et al., 1999).

Material Science Applications

Polyfluoroarene Derivatives : The reactivity of compounds similar to this compound with potassium hydroxide has been explored for generating polyfluoroarene derivatives. For instance, pentafluoronitrobenzene's reaction with potassium hydroxide led to the formation of tetrafluoronitrophenols. These intermediates were then reduced and further processed to yield various organic compounds, including diazo-oxides and benzoxazoles. Such reactions underscore the versatility of fluorinated benzoyl chlorides in synthesizing complex organic structures with potential applications in material sciences and organic electronics (Birchall et al., 1971).

Properties

IUPAC Name

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF6OS/c8-7(15)5-2-1-4(3-6(5)9)16(10,11,12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOFYWIDVCEMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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